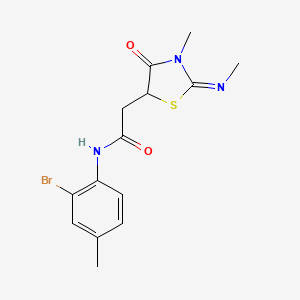

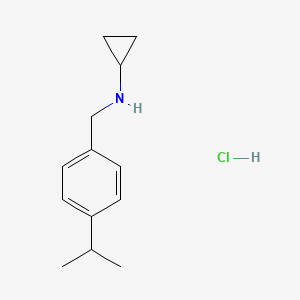

![molecular formula C21H16F3NO2 B2707904 N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338400-84-3](/img/structure/B2707904.png)

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” is a compound that has been studied for its antimicrobial properties . It is a type of N-(trifluoromethyl)phenyl substituted pyrazole derivative . These compounds have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Synthesis Analysis

The synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, including “N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide”, involves several steps . The exact method of synthesis can vary, but it generally involves the use of trifluoromethyl ketones (TFMKs) as key intermediates .Chemical Reactions Analysis

The chemical reactions involving “N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” are likely to be complex, given its molecular structure. The trifluoromethyl group, in particular, can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” would depend on its molecular structure. Trifluoromethyl ketones, which are used in its synthesis, are known to be valuable synthetic targets due to their unique properties .Scientific Research Applications

Antibacterial Activity

This compound has been found to have significant antibacterial activity . It has been used in the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which have shown potency as antimicrobial agents . These novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Biofilm Prevention

In addition to its antibacterial properties, this compound has also been found to be effective in preventing the development of biofilms . Biofilms are a major concern in medical settings, as they can form on a variety of surfaces and are resistant to many forms of treatment .

Use in Pharmaceuticals

The trifluoromethyl group, which is part of the structure of this compound, plays an increasingly important role in pharmaceuticals . It has been used in the trifluoromethylation of carbon-centered radical intermediates .

Use in Agrochemicals

Similar to its use in pharmaceuticals, the trifluoromethyl group is also important in the field of agrochemicals . It can be used to modify the properties of various agrochemical compounds .

Use in Materials Science

The trifluoromethyl group is also used in materials science . It can be used to modify the properties of various materials, potentially leading to new and improved materials .

Comparative Studies

This compound has been used in comparative studies to understand the potential perturbations introduced by fluorine labels . By comparing the behavior of CF3-substituted residues with the CH3-substituted analogues, researchers can gain insights into the physicochemical effects of CF3 substitutions .

Future Directions

The future directions for research on “N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” could include further studies on its mechanism of action, as well as the development of new synthesis methods. It could also be studied for potential applications in the treatment of antibiotic-resistant bacterial infections .

properties

IUPAC Name |

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWBHHKZPDSYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2707823.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2707825.png)

![2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B2707827.png)

![N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2707828.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2707833.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide](/img/structure/B2707835.png)

![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2707842.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2707844.png)